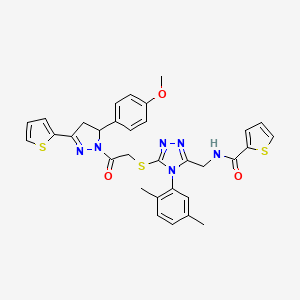

N-((4-(2,5-dimethylphenyl)-5-((2-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-((4-(2,5-dimethylphenyl)-5-((2-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C32H30N6O3S3 and its molecular weight is 642.81. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Crystal Structure

The synthesis and crystal structure analysis of related compounds involve complex chemical reactions and X-ray crystallography to determine the arrangement of atoms within a crystal. For instance, Prabhuswamy et al. (2016) synthesized a compound with structural similarities, providing insights into its crystal and molecular structure stabilized by hydrogen bond interactions (Prabhuswamy, Kumara, Pavithra, Kumar, & Lokanath, 2016). Similarly, Kumara et al. (2018) characterized a novel pyrazole derivative, revealing its thermal stability and molecular geometry through X-ray diffraction and Hirshfeld surface analysis (Kumara, D. Kumar, Kumar, & Lokanath, 2018).

Chemical Properties and Interactions

Research into the chemical properties and interactions of such compounds involves examining their molecular geometries, electronic structures, and potential for forming specific types of bonds or interactions. Quiroga et al. (1999) prepared pyrazolo[3,4-b]pyridines, exploring their tautomeric structures and hydrogen-bonded assemblies (Quiroga, Cruz, Insuasty, Nogueras, Sánchez, Cobo, & Low, 1999). Cornago et al. (2009) studied NH-pyrazoles, investigating tautomerism in solution and the solid state, contributing to a deeper understanding of these compounds' structural dynamics (Cornago, Cabildo, Claramunt, Bouissane, Pinilla, Torres, & Elguero, 2009).

Photostabilization and Material Science

In material science, such compounds are investigated for their potential applications in enhancing the stability and durability of materials. Balakit et al. (2015) synthesized new thiophenes to study their effect on the photostabilization of poly(vinyl chloride), indicating their utility in improving the material's resistance to UV-induced degradation (Balakit, Ahmed, El‐Hiti, Smith, & Yousif, 2015).

Mechanism of Action

Target of Action

The primary target of N-{[4-(2,5-dimethylphenyl)-5-({2-[5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}thiophene-2-carboxamide, also known as GNF-Pf-3644, is the orphan apicomplexan transporter PF3D7_0312500 (pfmfr3) predicted to encode a member of the major facilitator superfamily (MFS) . This target plays a significant role in the resistance of Plasmodium falciparum to antimalarial compounds .

Mode of Action

GNF-Pf-3644 interacts with its target, pfmfr3, in a way that disrupts the normal function of the transporter. This disruption leads to decreased sensitivity to certain antimalarial compounds that have a mitochondrial mechanism of action . Mutations in pfmfr3 provide no protection against compounds that act in the food vacuole or the cytosol .

Biochemical Pathways

The interaction of GNF-Pf-3644 with pfmfr3 affects the mitochondrial transport pathways in Plasmodium falciparum . This disruption can lead to decreased sensitivity to certain antimalarial compounds, suggesting that GNF-Pf-3644 may affect the same biochemical pathways as these compounds .

Result of Action

The molecular and cellular effects of GNF-Pf-3644’s action primarily involve the disruption of normal mitochondrial transport in Plasmodium falciparum . This disruption can lead to decreased sensitivity to certain antimalarial compounds, suggesting that GNF-Pf-3644 may induce a state of drug resistance in the parasites .

Biochemical Analysis

Biochemical Properties

It has been found that the compound interacts with the orphan apicomplexan transporter PF3D7_0312500 (pfmfr3), which is predicted to encode a member of the major facilitator superfamily (MFS) . This interaction suggests that the compound may play a role in the transport of substances across cell membranes.

Cellular Effects

It has been observed that the compound can affect the sensitivity of cells to certain antimalarial compounds . This suggests that the compound may have an impact on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It has been suggested that the compound does not directly inhibit cytochrome bc1, indicating a different mechanism of action

Metabolic Pathways

Given its interaction with the pfmfr3 transporter , it is possible that the compound may interact with enzymes or cofactors involved in transport processes.

Transport and Distribution

N-((4-(2,5-dimethylphenyl)-5-((2-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide is likely transported and distributed within cells and tissues via the pfmfr3 transporter

Subcellular Localization

It has been found that the pfmfr3 transporter, with which the compound interacts, localizes to the parasite mitochondrion

properties

IUPAC Name |

N-[[4-(2,5-dimethylphenyl)-5-[2-[3-(4-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H30N6O3S3/c1-20-8-9-21(2)25(16-20)37-29(18-33-31(40)28-7-5-15-43-28)34-35-32(37)44-19-30(39)38-26(22-10-12-23(41-3)13-11-22)17-24(36-38)27-6-4-14-42-27/h4-16,26H,17-19H2,1-3H3,(H,33,40) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKDAENUFYYZPOM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)N2C(=NN=C2SCC(=O)N3C(CC(=N3)C4=CC=CS4)C5=CC=C(C=C5)OC)CNC(=O)C6=CC=CS6 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H30N6O3S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

642.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(2-methoxyphenyl)-3-(3-nitrophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2573687.png)

![[4-[(5-Methyl-1,2-oxazol-3-yl)methyl]morpholin-2-yl]-piperidin-1-ylmethanone](/img/structure/B2573697.png)

![1,6,7-trimethyl-8-(3-morpholinopropyl)-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2573698.png)

![(Z)-3-(4-chlorobenzyl)-4-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}-3-penten-2-one](/img/structure/B2573710.png)